molecular formula C12H13Cl2N5O2 B11083230 2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol

2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol

Cat. No.: B11083230
M. Wt: 330.17 g/mol
InChI Key: MNIKBPBRQGFQCR-UHFFFAOYSA-N
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Description

2-{[4-CHLORO-6-(5-CHLORO-2-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-ETHANOL is a complex organic compound with a unique structure that includes a triazine ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-CHLORO-6-(5-CHLORO-2-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-ETHANOL typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring can be synthesized through the reaction of cyanuric chloride with aniline derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-CHLORO-6-(5-CHLORO-2-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated compounds.

Scientific Research Applications

2-{[4-CHLORO-6-(5-CHLORO-2-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-ETHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-CHLORO-6-(5-CHLORO-2-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar triazine ring structure but differs in its functional groups and overall structure.

    2-Amino-4-chloro-6-methoxypyrimidine: Another similar compound with a triazine ring and methoxy group, but with different substituents.

Uniqueness

2-{[4-CHLORO-6-(5-CHLORO-2-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINO}-1-ETHANOL is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C12H13Cl2N5O2

Molecular Weight

330.17 g/mol

IUPAC Name

2-[[4-chloro-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C12H13Cl2N5O2/c1-21-9-3-2-7(13)6-8(9)16-12-18-10(14)17-11(19-12)15-4-5-20/h2-3,6,20H,4-5H2,1H3,(H2,15,16,17,18,19)

InChI Key

MNIKBPBRQGFQCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NCCO)Cl

Origin of Product

United States

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